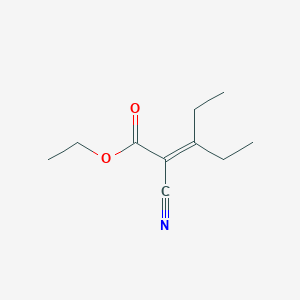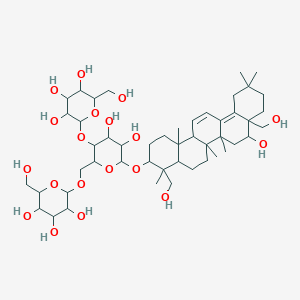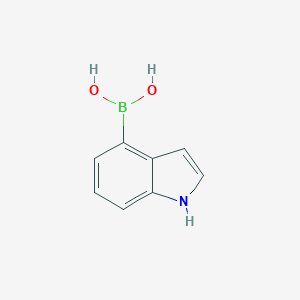
Indole-4-boronic acid
Übersicht
Beschreibung
Indole-4-boronic acid is a chemical compound with the empirical formula C8H8BNO2 . It has a molecular weight of 160.97 . It is commonly used in laboratory settings .
Synthesis Analysis
Indole-4-boronic acid can be synthesized through various methods. One of the common methods involves the use of transition-metal-catalyzed and transition-metal-free cyclization strategies for ortho-substituted benzenes bearing the nitrogen-containing functional group . The synthetic processes used to obtain these active compounds are relatively simple and well known .Molecular Structure Analysis
The molecular structure of Indole-4-boronic acid consists of a boronic acid group attached to the 4-position of an indole ring . The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
Indole-4-boronic acid can participate in various chemical reactions. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions . It can also undergo reactions with electrophilic compounds, which are considered the methods of choice for modifying indoles .Physical And Chemical Properties Analysis
Indole-4-boronic acid is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 433.2±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 44.8±0.4 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Molecules
Indole-4-boronic acid: is instrumental in synthesizing a wide range of bioactive molecules. It serves as a precursor for creating indole inhibitors of MMP-13, which are significant in treating arthritic diseases . Additionally, it’s used to synthesize substituted pyrimidines that act as tubulin polymerization inhibitors, crucial for cancer research .
Suzuki-Miyaura Cross-Coupling Reactions
This compound plays a critical role in Suzuki coupling reactions. These reactions are pivotal for creating Aryl-hetarylfurocoumarins, compounds with potential applications in pharmaceuticals and materials science .
Sensor Development
Indole-4-boronic acid: derivatives have been used to develop fluorescent sensors. These sensors can detect catechol and its amino-derivatives like dopamine, DOPA, and DOPAC, which are vital for diagnosing neurological disorders .
Organic Synthesis Methodologies
The compound is a key scaffold in the preparation of various indolylboronic acids. These acids are preferred for modifying indoles due to their stability and non-toxic nature, making them suitable for various organic synthesis methodologies .
Heterocyclic Compound Synthesis
It serves as a versatile building block in cycloaddition reactions, which are atom-economical and considered green reactions. These reactions facilitate the synthesis of diverse heterocyclic frameworks, such as cyclohepta[b]indoles and tetrahydrocarbazoles, which are important in drug development .
Biological Activity Probes
Substituted indoles, derived from Indole-4-boronic acid , have been reported as affinity probes for the 5-hydroxytryptamine receptor. These probes are essential for studying neurotransmitter activities and developing treatments for various psychiatric disorders .
Inhibitors for Disease Treatment
The compound is used to create selective inhibitors with broad hepatitis C virus genotype activity and Nav1.7 inhibitors. These inhibitors are significant for developing new therapies for infectious and pain-related conditions .
Anti-inflammatory Applications
Indole-4-boronic acid: derivatives have been identified as TNFα inhibitors, which play a role in anti-inflammatory processes. This application is particularly relevant in the treatment of chronic inflammatory diseases .
Safety And Hazards
Indole-4-boronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The discovery of novel transformations and reactions on the part of indole boronates or boronic acids will undoubtedly widen the pool of modified indoles, which may find interesting practical applications in the near future .
Eigenschaften
IUPAC Name |
1H-indol-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c11-9(12)7-2-1-3-8-6(7)4-5-10-8/h1-5,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJUQEVUEBCLLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CNC2=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376786 | |
| Record name | Indole-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indole-4-boronic acid | |
CAS RN |
220465-43-0 | |
| Record name | Indole-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


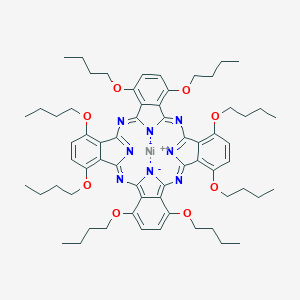
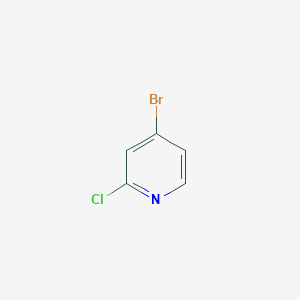
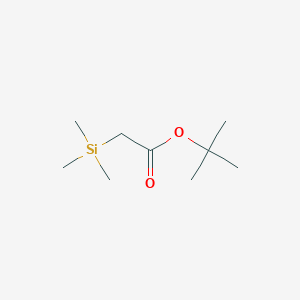
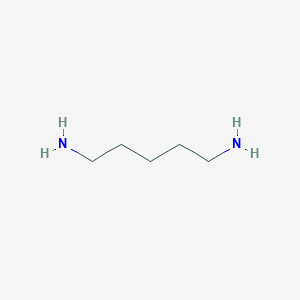
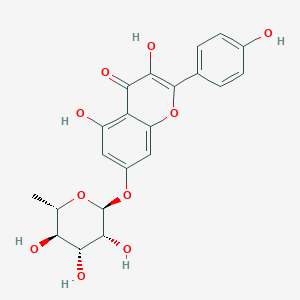
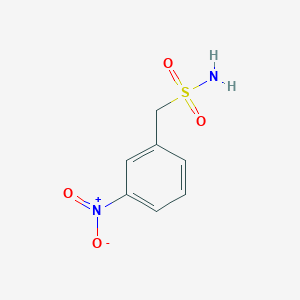
![8,11-Dihydroxy-4-(2-hydroxyethyl)-6-(2-(2-hydroxyethylamino)ethylamino)-1,2,3,4-tetrahydronaphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B124057.png)
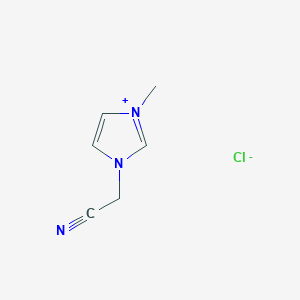
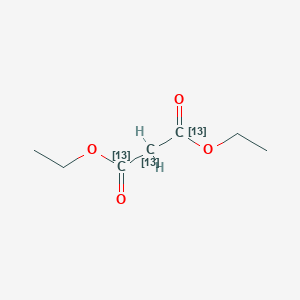
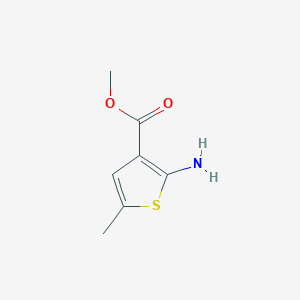
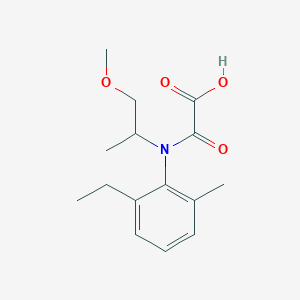
![trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one](/img/structure/B124073.png)
